molecular formula C8H11NO2 B045885 2,4-Dimethoxyaniline CAS No. 2735-04-8

2,4-Dimethoxyaniline

Cat. No.: B045885
CAS No.: 2735-04-8
M. Wt: 153.18 g/mol
InChI Key: GEQNZVKIDIPGCO-UHFFFAOYSA-N
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Description

2,4-Dimethoxyaniline, also known as 1-amino-2,4-dimethoxybenzene, is an organic compound with the molecular formula C8H11NO2. It is characterized by the presence of two methoxy groups (-OCH3) attached to a benzene ring, along with an amino group (-NH2) at the para position relative to one of the methoxy groups. This compound is a derivative of aniline and is used in various chemical and industrial applications .

Scientific Research Applications

2,4-Dimethoxyaniline has several applications in scientific research, including:

Safety and Hazards

2,4-Dimethoxyaniline is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapours and avoid contacting with skin and eye .

Preparation Methods

The synthesis of 2,4-dimethoxyaniline typically involves the catalytic hydrogenation of 2,4-dimethoxynitrobenzene. The process includes continuous catalytic hydrogenation followed by sedimentation and membrane filtration to obtain the desired product . This method is favored for its simplicity, safety, and ability to support continuous production.

Chemical Reactions Analysis

2,4-Dimethoxyaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, horseradish peroxidase, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2,4-Dimethoxyaniline can be compared with other similar compounds, such as:

  • 3,4-Dimethoxyaniline
  • 2,5-Dimethoxyaniline
  • 3,5-Dimethoxyaniline

These compounds share similar structural features but differ in the positions of the methoxy groups on the benzene ring. The unique positioning of the methoxy groups in this compound influences its reactivity and the types of reactions it undergoes. For example, the electron-donating effect of the methoxy groups in this compound makes it more reactive towards electrophilic substitution reactions compared to its isomers .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical structure and reactivity make it a valuable precursor in various synthetic processes

Properties

IUPAC Name

2,4-dimethoxyaniline
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InChI

InChI=1S/C8H11NO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,9H2,1-2H3
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InChI Key

GEQNZVKIDIPGCO-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=C(C=C1)N)OC
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Molecular Formula

C8H11NO2
Record name 2,4-DIMETHOXYANILINE
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DSSTOX Substance ID

DTXSID7043829
Record name 2,4-Dimethoxyaniline
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Molecular Weight

153.18 g/mol
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Physical Description

2,4-dimethoxyaniline is a black crystalline solid. (NTP, 1992), Black solid; [CAMEO] Black solid; mp = 34-37 deg C; [MSDSonline]
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ETHER, ALC, BENZENE, HOT PETROLEUM ETHER
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Color/Form

PLATES FROM PETROLEUM ETHER

CAS No.

2735-04-8
Record name 2,4-DIMETHOXYANILINE
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Melting Point

92.3 °F (NTP, 1992), 33.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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